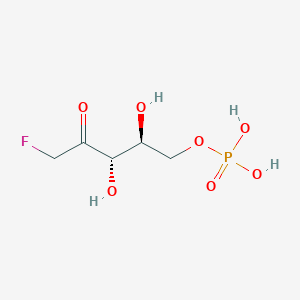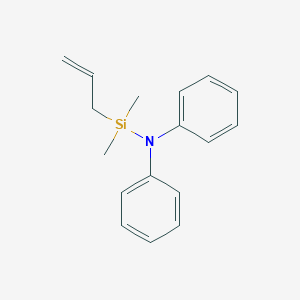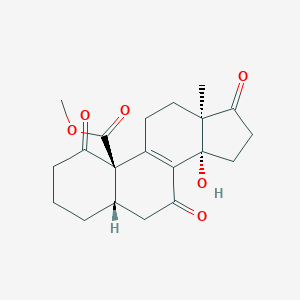![molecular formula C26H26ClN3O3 B237555 N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide, commonly known as TAK-659, is a chemical compound that has been extensively researched for its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
TAK-659 exerts its therapeutic effects by inhibiting BTK, a protein that is involved in the activation of B cells and other immune cells. By inhibiting BTK, TAK-659 blocks the signaling pathways that are responsible for the activation and proliferation of these cells, thereby reducing inflammation and suppressing the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit potent inhibitory activity against BTK, both in vitro and in vivo. In preclinical studies, TAK-659 has been shown to reduce the proliferation of B cells and other immune cells, as well as to suppress the production of pro-inflammatory cytokines. Additionally, TAK-659 has been shown to exhibit high selectivity for BTK, with minimal off-target effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its potent inhibitory activity against BTK, which makes it a promising therapeutic agent for the treatment of various diseases. Additionally, TAK-659 exhibits high selectivity for BTK, with minimal off-target effects, which reduces the risk of adverse effects. However, one of the limitations of TAK-659 is its relatively short half-life, which may limit its efficacy in clinical settings.
Orientations Futures
There are several future directions for the research and development of TAK-659. One potential direction is the investigation of its efficacy in clinical settings, particularly in the treatment of autoimmune disorders and inflammatory diseases. Additionally, further research is needed to elucidate the mechanisms of action of TAK-659 and to identify potential biomarkers for patient selection and monitoring. Finally, the development of novel BTK inhibitors with improved pharmacokinetic properties may further enhance the therapeutic potential of this class of compounds.
Conclusion:
In conclusion, TAK-659 is a promising therapeutic agent with potent inhibitory activity against BTK. Its potential applications in the treatment of various diseases make it a subject of extensive scientific research. Further studies are needed to elucidate its mechanisms of action, assess its efficacy in clinical settings, and identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
The synthesis method of TAK-659 involves the condensation of 4-(4-chlorobenzoyl)piperazine with 4-methylphenoxyacetic acid in the presence of a coupling agent and a catalyst. The resulting product is then purified using column chromatography to obtain TAK-659 in its pure form.
Applications De Recherche Scientifique
TAK-659 has been extensively researched for its potential as a therapeutic agent in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Several preclinical studies have demonstrated that TAK-659 exhibits potent inhibitory activity against BTK (Bruton's tyrosine kinase), a protein that plays a crucial role in the development and progression of various diseases.
Propriétés
Nom du produit |
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C26H26ClN3O3 |
Poids moléculaire |
464 g/mol |
Nom IUPAC |
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C26H26ClN3O3/c1-19-2-12-24(13-3-19)33-18-25(31)28-22-8-10-23(11-9-22)29-14-16-30(17-15-29)26(32)20-4-6-21(27)7-5-20/h2-13H,14-18H2,1H3,(H,28,31) |
Clé InChI |
OIRMKBUCDQZKQX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B237499.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B237515.png)



![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)